molecular formula C17H19NO2 B3023575 4-(5-Pentylpyridin-2-yl)benzoic acid CAS No. 111647-49-5

4-(5-Pentylpyridin-2-yl)benzoic acid

Cat. No.: B3023575
CAS No.: 111647-49-5
M. Wt: 269.34 g/mol
InChI Key: LLDGJJJHJCIBCL-UHFFFAOYSA-N
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Description

4-(5-Pentylpyridin-2-yl)benzoic acid is an organic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . This compound features a pyridine ring substituted with a pentyl group at the 5-position and a benzoic acid moiety at the 4-position. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Pentylpyridin-2-yl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Pentylpyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine or benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(5-Pentylpyridin-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Pentylpyridin-2-yl)benzoic acid involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-(5-Pentyl-2-pyridinyl)benzoic acid: Similar structure but different substitution pattern.

    4-(5-Pentylpyridin-2-yl)benzoic acid derivatives: Various derivatives with modifications on the pyridine or benzene rings.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and a benzoic acid moiety makes it a versatile compound for various applications.

Biological Activity

4-(5-Pentylpyridin-2-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO2C_{17}H_{19}NO_2, with a molecular weight of approximately 273.34 g/mol. The compound features a benzoic acid moiety substituted with a pyridine ring, which is known for influencing various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes such as 5-alpha-reductase, which is involved in steroid metabolism. This suggests that this compound might also exhibit similar inhibitory effects.
  • Cellular Mechanisms : In vitro studies have indicated that derivatives of benzoic acids can influence cellular proteostasis networks, potentially impacting aging and related diseases .

Case Studies and Research Findings

A number of studies have explored the biological activities of benzoic acid derivatives, providing insights into the potential applications of this compound:

  • Proteostasis Modulation : A study highlighted that certain benzoic acid derivatives enhance the activity of proteolytic systems within cells, suggesting a role in promoting cellular health and longevity . This could be particularly relevant for age-related conditions where proteostasis is compromised.
  • Inhibition Studies : Research involving similar compounds has demonstrated significant inhibitory effects on 5-alpha-reductase isozymes at concentrations around 10 µM. For instance, compounds structurally related to this compound have been shown to inhibit these enzymes effectively, indicating potential therapeutic applications in conditions like benign prostatic hyperplasia .
  • Antioxidant Activity : Some benzoic acid derivatives have been tested for their antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. While specific data on this compound remains sparse, its structural relatives often exhibit such activity.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPreliminary evidence suggests activity
Enzyme InhibitionPotential inhibition of 5-alpha-reductase
Proteostasis ModulationEnhances cellular protein degradation systems
AntioxidantRelated compounds show antioxidant properties

Properties

IUPAC Name

4-(5-pentylpyridin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-3-4-5-13-6-11-16(18-12-13)14-7-9-15(10-8-14)17(19)20/h6-12H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDGJJJHJCIBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366020
Record name 4-(5-pentylpyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111647-49-5
Record name 4-(5-pentylpyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.026 g of 2-(cyanophenyl)-5-pentylpyridine, 125 ml of diethylene glycol and 13.8 g of potassium hydroxide was heated to 175° C. for 1.5 hours while stirring and gassing with nitrogen. The reaction mixture was then left to cool, adjusted to pH 8 with semi-concentrated hydrochloric acid and extracted with methylene chloride. The organic phase was washed with water, dried over sodium sulphate, filtered and concentrated. The crude p-(5-pentyl-2-pyridyl)benzoic acid obtained was recrystallized from acetone/hexane.
Name
2-(cyanophenyl)-5-pentylpyridine
Quantity
3.026 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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